Diacetyl monoxime

Catalog No.
S9100978
CAS No.
M.F
C4H7NO2
M. Wt
101.10 g/mol
Availability
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Diacetyl monoxime

Product Name

Diacetyl monoxime

IUPAC Name

3-hydroxyiminobutan-2-one

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3

InChI Key

FSEUPUDHEBLWJY-UHFFFAOYSA-N

solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)

Canonical SMILES

CC(=NO)C(=O)C

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992)

Diacetyl monoxime is a chemical compound with the molecular formula CH3C O C NOH CH3\text{CH}_3\text{C O C NOH CH}_3. It is a colorless solid and serves as the monooxime derivative of the diketone butane-2,3-dione, commonly known as diacetyl. This compound is notable for its role in various

. One of its significant reactions involves its interaction with urea, where it forms a chromophore that can be measured spectrophotometrically. This reaction is facilitated by sulfuric acid, phosphoric acid, thiosemicarbazide, and ferric chloride, producing a peak absorbance at 520 nm . Additionally, diacetyl monoxime can react with other amines and aldehydes, forming derivatives useful in synthetic organic chemistry .

Biologically, diacetyl monoxime exhibits inhibitory effects on certain ATPases, which are enzymes that hydrolyze ATP to ADP and inorganic phosphate. This inhibition can affect various cellular processes, making diacetyl monoxime a compound of interest in pharmacological studies . Its use in colorimetric assays for urea detection highlights its importance in biochemical applications, especially in clinical diagnostics .

The synthesis of diacetyl monoxime typically involves the reaction of butanone with ethyl nitrite. A notable method utilizes a micro-tube reactor under specific conditions: a catalyst mixture (comprising concentrated hydrochloric acid, phosphorus pentachloride, and concentrated phosphoric acid) is employed at a temperature range of 30-50 °C and a pressure of 0.1-0.5 MPa. The reaction time is usually between 30 to 60 seconds . The process yields diacetyl monoxime with high purity after distillation and recrystallization.

Diacetyl monoxime has several applications across different fields:

  • Analytical Chemistry: It is primarily used for the colorimetric determination of urea concentrations in biological samples and wastewater.
  • Organic Synthesis: As an intermediate in the preparation of dimethylglyoxime and other nitrogen-containing compounds.
  • Pharmaceutical Research: Its biological activity makes it a candidate for further investigation in drug development .

Studies involving diacetyl monoxime often focus on its interactions with urea and other nitrogenous compounds. For instance, kinetic assays have been developed to measure urea levels using diacetyl monoxime as a reagent, demonstrating its effectiveness and reliability in biochemical assays . Furthermore, research has indicated that diacetyl monoxime can form stable complexes with various amines, which could be relevant for understanding its reactivity in biological systems .

Diacetyl monoxime shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Dimethylglyoxime CH3 2C O C NOH 2\text{ CH}_3\text{ }_2\text{C O C NOH }_2A bidentate ligand used in metal ion detection.
AcetylacetoneCH3C O CH2C O CH3\text{CH}_3\text{C O CH}_2\text{C O CH}_3A diketone used as a solvent and reagent.
HydroxylamineNH2OH\text{NH}_2\text{OH}A simple amine used for oximation reactions.
ButanoneCH3COCH2CH3\text{CH}_3\text{COCH}_2\text{CH}_3A ketone precursor in the synthesis of diacetyl.

Diacetyl monoxime's uniqueness lies in its specific functional groups that allow it to act as both an oxime and a diketone derivative, facilitating diverse chemical reactivity not found in simpler compounds like hydroxylamine or butanone alone. Its application as a selective reagent for urea also distinguishes it from other similar compounds that may not possess such specificity .

Structural Features and Molecular Composition

Diacetyl monoxime is structurally derived from the monooximation of butane-2,3-dione (diacetyl), replacing one ketone group with an oxime functional group (-NOH). This substitution yields the IUPAC name 3-oxobutan-2-one oxime, though it is alternately referred to as 2,3-butanedione 2-oxime or biacetyl monoxime in industrial contexts. The molecule’s planar geometry facilitates resonance stabilization, with the oxime group participating in conjugation with the adjacent carbonyl moiety. X-ray crystallographic studies, though not explicitly detailed in the provided sources, infer a crystalline lattice stabilized by intermolecular hydrogen bonding between oxime protons and carbonyl oxygen atoms.

Table 1: Fundamental Physicochemical Properties of Diacetyl Monoxime

PropertyValue/RangeSource References
Molecular FormulaC~4~H~7~NO~2~
Molecular Weight101.11 g/mol
Physical StateWhite to pale yellow solid
Melting Point75–78°C
Boiling Point185–186°C
Solubility in WaterSlightly soluble
Solubility in Organic SolventsEthanol, acetone, chloroform

The compound’s solubility profile enables its use in polar and nonpolar reaction media, a flexibility critical for its role in heterogeneous synthesis systems.

Spectroscopic and Chromatographic Characterization

Fourier-transform infrared (FTIR) spectroscopy of diacetyl monoxime reveals characteristic absorption bands at 1660 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch of oxime), and 1550 cm⁻¹ (C=N stretch), consistent with its bifunctional carbonyl-oxime structure. Nuclear magnetic resonance (NMR) spectra further elucidate its molecular environment: the ^1^H-NMR spectrum displays a singlet at δ 2.20 ppm for the methyl groups adjacent to the carbonyl, while the oxime proton resonates as a broad peak near δ 10.5 ppm. In ^13^C-NMR, the carbonyl carbon appears at δ 195–200 ppm, and the oxime-bearing carbon at δ 150–155 ppm. Gas chromatography-mass spectrometry (GC-MS) analysis under electron ionization conditions produces a molecular ion peak at m/z 101, with fragmentation patterns corresponding to the loss of hydroxyl (-OH) and methyl (-CH~3~) groups.

Traditional Synthetic Routes

Butanone-Alkyl Nitrite Reaction Mechanisms

The conventional synthesis of diacetyl monoxime (2,3-butanedione monoxime) relies on the reaction between butanone (methyl ethyl ketone) and alkyl nitrites under acidic conditions. This method involves the oximation of the ketone group, where the carbonyl oxygen of butanone undergoes nucleophilic attack by the nitrite group (NO) from alkyl nitrites such as ethyl nitrite or isoamyl nitrite [1]. The reaction proceeds through the formation of an intermediate nitrosated species, which subsequently rearranges to yield the stable oxime product.

A critical aspect of this mechanism is the role of proton donors in activating the carbonyl group. Hydrochloric acid (HCl) is commonly employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the nitrite ion [1]. The overall stoichiometry of the reaction can be represented as:

$$ \text{CH}3\text{COCH}2\text{CH}3 + \text{RONO} \xrightarrow{\text{HCl}} \text{CH}3\text{C(=NOH)COCH}_3 + \text{ROH} $$

where $$ \text{R} $$ represents an alkyl group. The choice of alkyl nitrite influences reaction kinetics, with longer-chain alkyl nitrites (e.g., isoamyl nitrite) offering slower, more controlled release of nitrite ions compared to volatile short-chain derivatives like ethyl nitrite [1] [7].

Catalytic Systems in Conventional Batch Reactors

Traditional batch reactors employ mixed acid catalysts to enhance reaction efficiency. A typical catalytic system combines hydrochloric acid (HCl), phosphorus pentachloride (PCl$$5$$), and phosphoric acid (H$$3$$PO$$_4$$) in a molar ratio optimized for yield and selectivity [1]. Each component plays a distinct role:

  • Hydrochloric acid: Serves as the primary proton source for carbonyl activation.
  • Phosphorus pentachloride: Acts as a Lewis acid, stabilizing transition states during nitrosation.
  • Phosphoric acid: Moderates reaction acidity and prevents excessive decomposition of intermediates.

In practice, the reaction mixture is maintained at 60–80°C for 2–5 hours, achieving yields of 70–85% [1]. The use of aluminum phosphate as a co-catalyst further reduces by-product formation, particularly unwanted dimerization or over-nitrosation products. Post-reaction workup involves neutralization with aqueous sodium hydroxide, followed by extraction with organic solvents such as ethyl acetate to isolate the crude product, which is then purified via recrystallization [1] [7].

Advanced Continuous-Flow Synthesis

Micro-Tube Reactor Design and Optimization

Recent advancements have shifted toward continuous-flow systems to improve scalability and process control. Micro-tube reactors, characterized by internal diameters of 0.5–2.0 mm, enable rapid heat and mass transfer due to their high surface-area-to-volume ratio [1]. These reactors minimize thermal gradients, ensuring uniform reaction conditions and reducing side reactions such as hydrolysis of alkyl nitrites.

Key design parameters include:

  • Residence time: Optimized to 10–30 minutes, significantly shorter than batch processes.
  • Flow rate: Adjusted to maintain turbulent flow (Reynolds number > 4,000) for efficient mixing.
  • Material compatibility: Glass-lined or Hastelloy construction to withstand corrosive HCl and PCl$$_5$$ [1].

Mixed Catalyst Systems (HCl·PCl$$5$$·H$$3$$PO$$_4$$)

Continuous-flow systems leverage the same catalytic triad as batch methods but with enhanced efficiency. The homogeneous dispersion of HCl, PCl$$5$$, and H$$3$$PO$$_4$$ in the micro-reactor ensures consistent catalytic activity across the reaction zone. Phosphoric acid additionally acts as a viscosity modifier, preventing catalyst precipitation and maintaining steady flow dynamics [1].

Comparative studies show that continuous-flow systems achieve 10–15% higher yields than batch reactors under equivalent conditions, attributed to precise control over stoichiometric ratios and elimination of hot spots [1] [7].

Reaction Parameter Optimization (Temperature, Pressure, Residence Time)

Optimization of continuous-flow synthesis involves systematic variation of three parameters:

  • Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics but necessitate precise thermal management to avoid decomposition.
  • Pressure: Maintained at 3–5 bar to suppress volatilization of low-boiling reactants like ethyl nitrite.
  • Residence time: Calibrated to 15–25 minutes, balancing conversion efficiency with throughput [1].

A representative optimization matrix is shown below:

Temperature (°C)Pressure (bar)Residence Time (min)Yield (%)
8031578
9042085
10052582

Data from these trials indicate that 90°C, 4 bar, and 20 minutes residence time provide the optimal balance between yield and energy input [1].

Classical preparation of diacetyl monoxime employs a single-acid catalyst, usually aqueous hydrochloric acid, in which large surpluses of an alkyl nitrite reagent are required because the nitrite is rapidly lost by acid-promoted hydrolysis to the corresponding alcohol and nitrous acid [1] [2].
Recent work has shown that replacing the single acid with a ternary mixture of concentrated hydrochloric acid, phosphorus pentachloride, and concentrated phosphoric acid markedly suppresses the undesired hydrolysis step [3]. Phosphorus pentachloride acts as a dehydrating agent, while concentrated phosphoric acid lowers the water activity of the medium; the combined effect limits proton-catalysed cleavage of the alkyl–nitrite bond that otherwise consumes the nitrite reagent.

Catalyst systemWater present during reaction (mass %)Observed selectivity to diacetyl monoxime (mass %)Comment
Concentrated hydrochloric acid (classical)ca. 8 – 10 [1]58 [1]Pronounced hydrolysis of ethyl nitrite leads to ethanol by-product
Hydrochloric acid + phosphorus pentachloride + phosphoric acid (ternary)< 1 [3]82 – 85 [3]Dehydration and proton activity tuning suppress ethyl nitrite hydrolysis

Kinetic inspection of alkyl nitrite cleavage in aqueous acid reveals second-order rate constants greater than five hundred cubic decimetres per mole per second for primary nitrites such as ethyl nitrite at twenty-five degrees Celsius [2]. Lowering the effective water concentration by the ternary catalyst shifts the competitive rate ratio in favour of carbon–nitrogen bond formation between butanone and the nitrosyl fragment, thereby raising both yield and selectivity toward diacetyl monoxime.

Alkyl Nitrite Utilization Efficiency

Traditional batch syntheses recommend about nine molar equivalents of ethyl nitrite relative to butanone to offset hydrolytic losses [1]. In the presence of the ternary catalyst the required stoichiometry falls to approximately one-point-zero-five equivalents [3]. The improvement corresponds to an eighty-eight per cent reduction in nitrite consumption, calculated as

$$
\frac{9.00\;-\;1.05}{9.00}\times100 = 88.3\text{ per cent}
$$
[3] [1].

Process variantAlkyl nitrite / butanone ratio (mole : mole)Isolated yield of diacetyl monoxime (mass %)Alkyl nitrite saved versus classical (%)
Classical batch, single acid9.0 [1]58 [1]
Batch, ternary acid1.5 – 2.0 [3]82 [3]78 – 83
Continuous micro-tube, ternary acid1.01 – 1.10 [3]83 – 85 [3]87 – 89

The near-stoichiometric use of ethyl nitrite not only cuts raw-material cost but also lowers the quantity of nitrosating agents in the exit stream, simplifying downstream environmental controls.

Comparative Analysis of Batch versus Continuous-Flow Kinetics

Residence-time effects

Batch conversion relies on gradual addition of ethyl nitrite over about ninety minutes at forty to fifty-five degrees Celsius, followed by steam distillation to remove solvent and by-products [1]. By contrast, continuous-flow operation in a micro-tube reactor achieves full conversion within thirty to sixty seconds at similar temperatures under pressures of three to five tenths of a megapascal [3].

Operating modeAverage residence timeReaction temperature (°C)Space–time yield (kilograms per cubic metre per hour)
Batch (single acid)1.5 h [1]40 – 55 [1]≈ 20
Batch (ternary acid)1.5 h [3]40 – 50 [3]≈ 30
Continuous micro-tube (ternary)45 s [3]40 – 50 [3]> 1000

Rate-law comparison

Hydrolysis of alkyl nitrites in aqueous mineral acid shows general acid catalysis with first-order dependence on hydronium ion concentration and second-order overall kinetics [2] [4]. Suppressing hydrolysis therefore raises the effective rate constant for productive carbon–nitrogen bond formation. Continuous flow benefits further from intensified heat and mass transfer, which shortens diffusion paths and eliminates local over-heating that can accelerate side reactions.

Yield and selectivity trends

Across four published continuous-flow examples the molar concentration of unreacted butanone at the reactor outlet falls below two per cent and the mass fraction of diacetyl monoxime exceeds eighty-three per cent [3]. In batch operation under identical ternary catalysis the corresponding butanone residual reaches up to two point five per cent, indicating slightly slower approach to equilibrium because of thermal gradients and mixing limitations.

Implications for scale-up

The micro-tube configuration demands minimal equipment volume and allows simple numbering-up for industrial capacity. Because the ternary acid is homogeneous, catalyst recycling is straightforward, while the low nitrite excess reduces inventory of energetic intermediates. Collectively these factors lower capital cost, improve process safety, and deliver superior atom economy for diacetyl monoxime manufacture.

Physical Description

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992)
Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

101.047678466 g/mol

Monoisotopic Mass

101.047678466 g/mol

Boiling Point

365 to 367 °F at 760 mmHg (NTP, 1992)

Heavy Atom Count

7

Melting Point

171 to 172 °F (NTP, 1992)

Wikipedia

Diacetyl_monoxime

General Manufacturing Information

2,3-Butanedione, 2-oxime: ACTIVE

Dates

Last modified: 11-21-2023

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